molecular formula C12H13BrO B1291079 4-Bromophenyl cyclopentyl ketone CAS No. 2204-97-9

4-Bromophenyl cyclopentyl ketone

Cat. No.: B1291079
CAS No.: 2204-97-9
M. Wt: 253.13 g/mol
InChI Key: IQQVNZBTCJEXKS-UHFFFAOYSA-N
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Description

4-Bromophenyl cyclopentyl ketone is an organic compound with the molecular formula C12H13BrO. It is characterized by a bromine atom attached to a phenyl ring, which is further connected to a cyclopentyl ketone group. This compound is used in various chemical synthesis processes and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromophenyl cyclopentyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 4-bromobenzoyl chloride reacts with cyclopentane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can yield alcohols or other reduced forms.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products:

    Oxidation: Formation of 4-bromobenzoic acid.

    Reduction: Formation of 4-bromophenyl cyclopentanol.

    Substitution: Formation of various substituted phenyl cyclopentyl ketones.

Scientific Research Applications

4-Bromophenyl cyclopentyl ketone is utilized in various fields of scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Research into potential pharmaceutical applications, including drug development and testing.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromophenyl cyclopentyl ketone involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes or proteins, affecting their activity and function. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    4-Chlorophenyl cyclopentyl ketone: Similar structure with a chlorine atom instead of bromine.

    4-Fluorophenyl cyclopentyl ketone: Contains a fluorine atom in place of bromine.

    4-Iodophenyl cyclopentyl ketone: Features an iodine atom instead of bromine.

Uniqueness: 4-Bromophenyl cyclopentyl ketone is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. The bromine atom can participate in various substitution reactions, making this compound versatile for synthetic applications.

Properties

IUPAC Name

(4-bromophenyl)-cyclopentylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQVNZBTCJEXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640562
Record name (4-Bromophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2204-97-9
Record name (4-Bromophenyl)cyclopentylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2204-97-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl)(cyclopentyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60640562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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